molecular formula C13H16N4O2 B12733735 Acetamide, 2-amino-N-(2,3-dihydro-1,5-methyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)- CAS No. 151921-21-0

Acetamide, 2-amino-N-(2,3-dihydro-1,5-methyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)-

Cat. No.: B12733735
CAS No.: 151921-21-0
M. Wt: 260.29 g/mol
InChI Key: CAOVTXITBPMFQE-UHFFFAOYSA-N
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Description

Acetamide, 2-amino-N-(2,3-dihydro-1,5-methyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)- is a complex organic compound that belongs to the class of heterocyclic compounds It is characterized by the presence of a pyrazole ring, which is a five-membered ring containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, 2-amino-N-(2,3-dihydro-1,5-methyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)- can be achieved through several methods. One common approach involves the cyclocondensation of 2-cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide with phenacyl bromide in boiling ethanol using triethylamine as a basic catalyst . This reaction yields the desired compound along with other by-products.

Industrial Production Methods

Industrial production of this compound typically involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification to isolate the target compound from the reaction mixture.

Chemical Reactions Analysis

Types of Reactions

Acetamide, 2-amino-N-(2,3-dihydro-1,5-methyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or halides. Reaction conditions typically involve controlled temperatures, solvents like ethanol or acetone, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions result in various substituted derivatives of the original compound.

Scientific Research Applications

Acetamide, 2-amino-N-(2,3-dihydro-1,5-methyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)- has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of other heterocyclic compounds and as a reagent in organic synthesis.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Acetamide, 2-amino-N-(2,3-dihydro-1,5-methyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)- involves its interaction with molecular targets and pathways within biological systems. It may bind to specific receptors or enzymes, modulating their activity and leading to desired biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Acetamide, 2-amino-N-(2,3-dihydro-1,5-methyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)- is unique due to its specific structural features, such as the presence of the pyrazole ring and the acetamide group. These structural elements confer distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

151921-21-0

Molecular Formula

C13H16N4O2

Molecular Weight

260.29 g/mol

IUPAC Name

2-amino-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)acetamide

InChI

InChI=1S/C13H16N4O2/c1-9-12(15-11(18)8-14)13(19)17(16(9)2)10-6-4-3-5-7-10/h3-7H,8,14H2,1-2H3,(H,15,18)

InChI Key

CAOVTXITBPMFQE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)CN

Origin of Product

United States

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